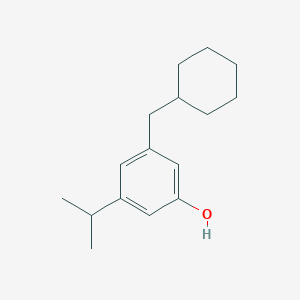
3-(Cyclohexylmethyl)-5-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)-5-isopropylphenol is an organic compound with a complex structure that includes a cyclohexylmethyl group and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-5-isopropylphenol typically involves the alkylation of phenol with cyclohexylmethyl and isopropyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexylmethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-5-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexylmethyl and isopropyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation with sulfuric acid; halogenation with halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexylmethyl and isopropyl derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
3-(Cyclohexylmethyl)-5-isopropylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-5-isopropylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their function. The cyclohexylmethyl and isopropyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphenol: Lacks the isopropyl group, resulting in different chemical properties.
Isopropylphenol: Lacks the cyclohexylmethyl group, affecting its reactivity and applications.
Cyclohexylmethylphenol: Similar structure but without the isopropyl group.
Uniqueness
3-(Cyclohexylmethyl)-5-isopropylphenol is unique due to the presence of both cyclohexylmethyl and isopropyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H24O |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-5-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)15-9-14(10-16(17)11-15)8-13-6-4-3-5-7-13/h9-13,17H,3-8H2,1-2H3 |
InChI Key |
WBTRTOUIHYKFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)CC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


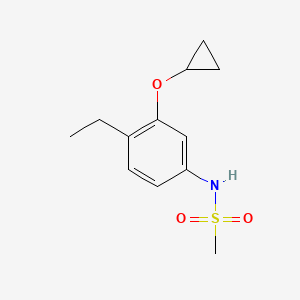
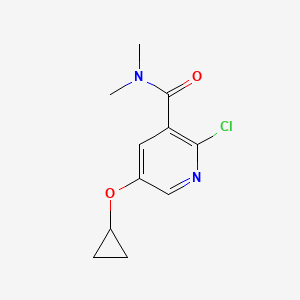
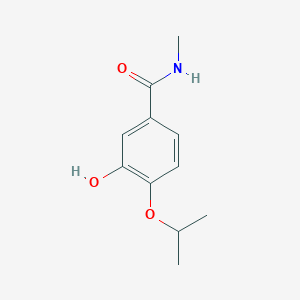

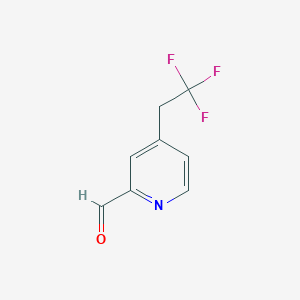

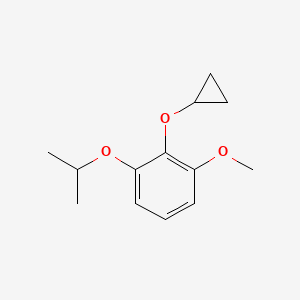
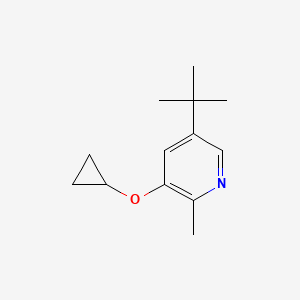

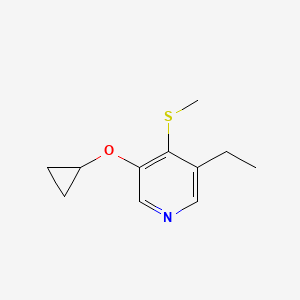

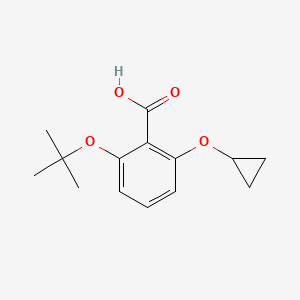
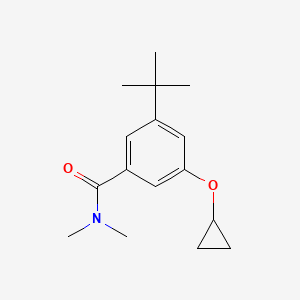
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
